

# Delphinidin-3-sambubioside Chloride: A Technical Guide for Researchers

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## Compound of Interest

Compound Name: *Delphinidin-3-sambubioside chloride*

Cat. No.: *B602372*

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For Researchers, Scientists, and Drug Development Professionals

## Introduction

**Delphinidin-3-sambubioside chloride**, an anthocyanin predominantly found in plants like *Hibiscus sabdariffa* and *Vaccinium myrtillus*, has garnered significant scientific interest due to its potent anti-inflammatory, antioxidant, and anticancer properties.<sup>[1]</sup> This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, and biological activities, with a focus on its underlying molecular mechanisms. Detailed experimental protocols are provided to facilitate further research and drug development efforts.

## Chemical Structure and Properties

**Delphinidin-3-sambubioside chloride** is a glycosidic form of the anthocyanidin delphinidin, where a sambubiose (a disaccharide of xylose and glucose) is attached at the 3-position. The positive charge on the oxygen atom of the C-ring is balanced by a chloride ion.

Chemical Structure:

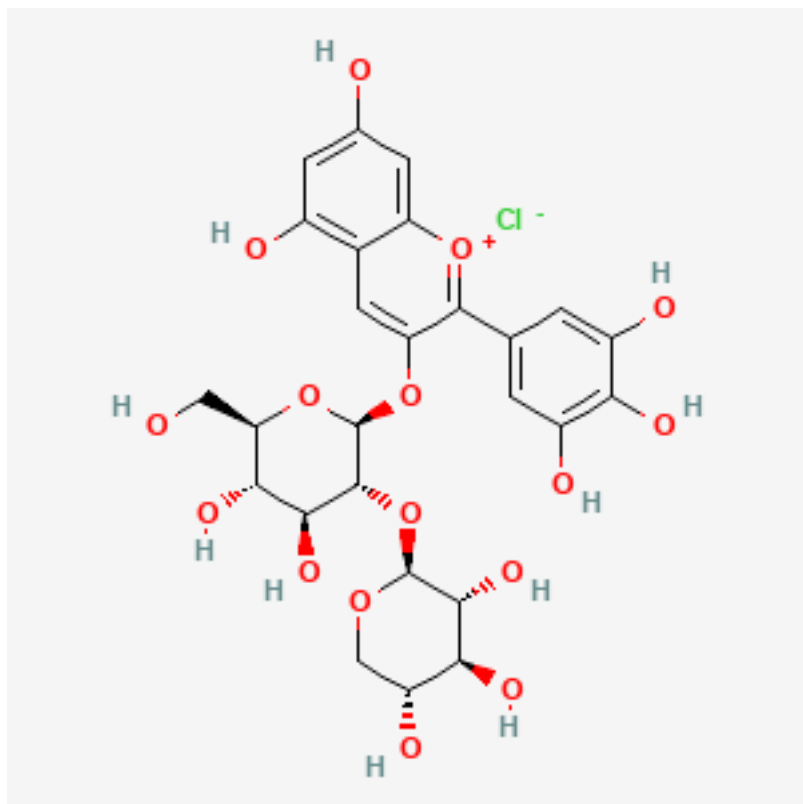


Table 1: Chemical Identifiers and Properties

Property	Value	Source
IUPAC Name	(2S,3R,4S,5R)-2-[(2S,3R,4S,5S,6R)-2-[5,7-dihydroxy-2-(3,4,5-trihydroxyphenyl)chromenylium-3-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxyoxane-3,4,5-triol;chloride	[2][3]
Molecular Formula	C <sub>26</sub> H <sub>29</sub> ClO <sub>16</sub>	[3][4]
Molecular Weight	632.95 g/mol	[4][5]
CAS Number	53158-73-9	[3][4]
SMILES	<chem>OC[C@H]1O--INVALID-LINK-- --INVALID-LINK----INVALID-LINK--[C@H]2O"&gt;C@H-- INVALID-LINK--[C@@H]1O.[Cl-]</chem>	[4]
InChI	InChI=1S/C26H28O16.ClH/c27-6-17-20(35)21(36)24(42-25-22(37)19(34)14(32)7-38-25)26(41-17)40-16-5-10-11(29)3-9(28)4-15(10)39-23(16)8-1-12(30)18(33)13(31)2-8;/h1-5,14,17,19-22,24-27,32,34-37H,6-7H2,(H4-,28,29,30,31,33);1H/t14-,17-,19+,20-,21+,22-,24-,25+,26-;/m1./s1	[2][3]

Table 2: Physicochemical Properties

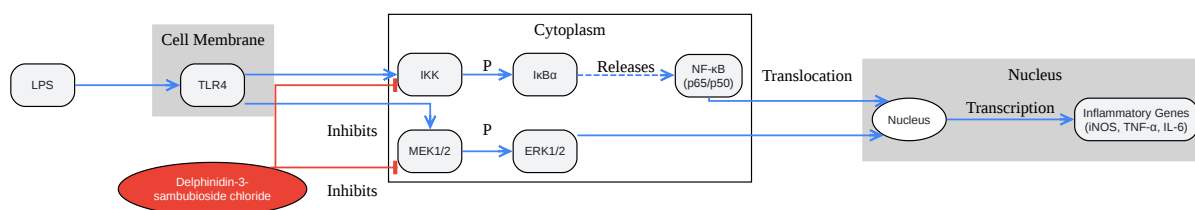
Property	Value	Source
Appearance	Lavender crystalline powder	
Solubility	Soluble in water, alcohols, and acidic solvents. Insoluble in non-polar solvents.	
Stability	Stable under neutral or weakly acidic conditions. Prone to decomposition under strong acid or alkaline conditions.	
Storage	Store at -20°C in a dry and dark place.	

## Biological Activities and Signaling Pathways

**Delphinidin-3-sambubioside chloride** exhibits a range of biological activities, primarily attributed to its ability to modulate key signaling pathways involved in inflammation and apoptosis.

### Anti-inflammatory Activity

**Delphinidin-3-sambubioside chloride** has been shown to exert potent anti-inflammatory effects by inhibiting the production of pro-inflammatory mediators. This is achieved through the downregulation of the NF- $\kappa$ B and MEK1/2-ERK1/2 signaling pathways.

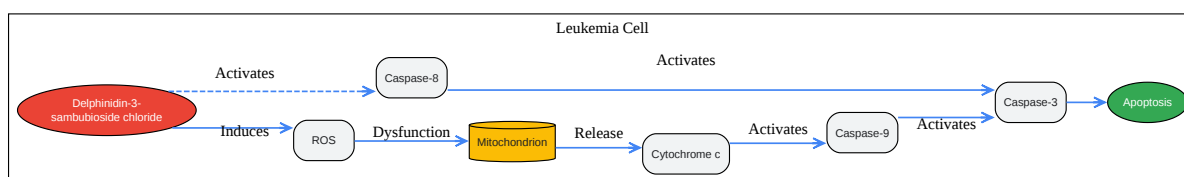


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Caption: Anti-inflammatory signaling pathway of **Delphinidin-3-sambubioside chloride**.

## Pro-apoptotic Activity in Leukemia Cells

In human leukemia (HL-60) cells, **Delphinidin-3-sambubioside chloride** induces apoptosis through a reactive oxygen species (ROS)-mediated mitochondrial dysfunction pathway. This involves the activation of initiator caspases (caspase-8 and -9) and the executioner caspase-3.



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Caption: Apoptosis signaling pathway of **Delphinidin-3-sambubioside chloride**.

## Experimental Protocols

### Extraction and Purification from Hibiscus sabdariffa

This protocol describes a general method for the extraction and purification of **Delphinidin-3-sambubioside chloride** from the dried calyces of Hibiscus sabdariffa.

Materials:

- Dried calyces of Hibiscus sabdariffa
- Methanol (MeOH)
- Trifluoroacetic acid (TFA)

- Ethyl acetate
- 1-Butanol
- Water (HPLC grade)
- Centrifugal Partition Chromatography (CPC) system
- HPLC system with a C18 column

Procedure:

- Extraction: Macerate 100 g of dried Hibiscus sabdariffa calyces in 1 L of methanol containing 0.1% (v/v) TFA for 24 hours at 4°C. Filter the extract and concentrate under reduced pressure.
- CPC Purification:
  - Prepare a biphasic solvent system of ethyl acetate/1-butanol/water (e.g., 4:1:5 v/v/v), acidified with 0.1% TFA.
  - Dissolve the crude extract in the stationary phase and load it into the CPC column.
  - Perform the separation using the mobile phase at a suitable flow rate.
  - Collect fractions and monitor by TLC or HPLC to identify those containing **Delphinidin-3-sambubioside chloride**.
- HPLC Purification:
  - Pool and concentrate the fractions containing the target compound.
  - Further purify the concentrated fraction by preparative HPLC on a C18 column.
  - Use a gradient of solvent A (water with 0.1% TFA) and solvent B (methanol with 0.1% TFA).

- Collect the peak corresponding to **Delphinidin-3-sambubioside chloride** and lyophilize to obtain a pure powder.

## Western Blot Analysis of NF- $\kappa$ B and MEK/ERK Signaling

This protocol outlines a general procedure for analyzing the effect of **Delphinidin-3-sambubioside chloride** on key proteins in the NF- $\kappa$ B and MEK/ERK signaling pathways in RAW 264.7 macrophage cells.

Materials:

- RAW 264.7 cells
- DMEM medium with 10% FBS
- Lipopolysaccharide (LPS)
- **Delphinidin-3-sambubioside chloride**
- RIPA lysis buffer with protease and phosphatase inhibitors
- BCA protein assay kit
- SDS-PAGE gels
- PVDF membranes
- Primary antibodies (e.g., anti-p-IKK $\alpha$ / $\beta$ , anti-IkB $\alpha$ , anti-p-NF- $\kappa$ B p65, anti-p-MEK1/2, anti-p-ERK1/2, and corresponding total protein antibodies,  $\beta$ -actin)
- HRP-conjugated secondary antibodies
- ECL detection reagent

Procedure:

- Cell Culture and Treatment:
  - Culture RAW 264.7 cells in DMEM supplemented with 10% FBS.

- Seed cells in 6-well plates and allow them to adhere.
- Pre-treat cells with various concentrations of **Delphinidin-3-sambubioside chloride** for 1 hour.
- Stimulate the cells with LPS (e.g., 1 µg/mL) for an appropriate time (e.g., 30 minutes for phosphorylation events).
- Protein Extraction and Quantification:
  - Wash cells with ice-cold PBS and lyse with RIPA buffer.
  - Centrifuge the lysates and collect the supernatant.
  - Determine the protein concentration using a BCA assay.
- Western Blotting:
  - Separate equal amounts of protein (20-40 µg) on SDS-PAGE gels and transfer to PVDF membranes.
  - Block the membranes with 5% non-fat milk or BSA in TBST for 1 hour.
  - Incubate the membranes with primary antibodies overnight at 4°C.
  - Wash the membranes and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
  - Wash the membranes again and visualize the protein bands using an ECL detection system.
  - Quantify the band intensities using densitometry software and normalize to a loading control like β-actin.

## Caspase Activity Assay

This protocol provides a general method for measuring the activity of caspases-3, -8, and -9 in HL-60 cells treated with **Delphinidin-3-sambubioside chloride** using colorimetric or



fluorometric substrates.

#### Materials:

- HL-60 cells
- RPMI-1640 medium with 10% FBS
- **Delphinidin-3-sambubioside chloride**
- Cell lysis buffer
- Caspase-3 substrate (e.g., DEVD-pNA or DEVD-AFC)
- Caspase-8 substrate (e.g., IETD-pNA or IETD-AFC)
- Caspase-9 substrate (e.g., LEHD-pNA or LEHD-AFC)
- Reaction buffer
- Microplate reader

#### Procedure:

- Cell Culture and Treatment:
  - Culture HL-60 cells in RPMI-1640 medium with 10% FBS.
  - Seed cells in a 96-well plate.
  - Treat cells with various concentrations of **Delphinidin-3-sambubioside chloride** for the desired time (e.g., 24 hours).
- Cell Lysis:
  - Centrifuge the plate to pellet the cells.
  - Remove the supernatant and add cell lysis buffer.

- Incubate on ice for 10-15 minutes.
- Caspase Activity Measurement:
  - Add the cell lysate to a new 96-well plate.
  - Add the specific caspase substrate and reaction buffer to each well.
  - Incubate the plate at 37°C for 1-2 hours, protected from light.
  - Measure the absorbance (for pNA substrates) or fluorescence (for AFC substrates) using a microplate reader.
  - Calculate the fold-increase in caspase activity relative to untreated control cells after subtracting the background reading.

## Conclusion

**Delphinidin-3-sambubioside chloride** is a promising natural compound with significant therapeutic potential, particularly in the areas of inflammation and cancer. Its well-defined chemical structure and known mechanisms of action, involving the modulation of critical cellular signaling pathways, make it an attractive candidate for further investigation and drug development. The experimental protocols provided in this guide offer a foundation for researchers to explore its biological activities and advance its potential clinical applications. Further research is warranted to fully elucidate its pharmacokinetic and pharmacodynamic properties and to establish its safety and efficacy in preclinical and clinical settings.

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